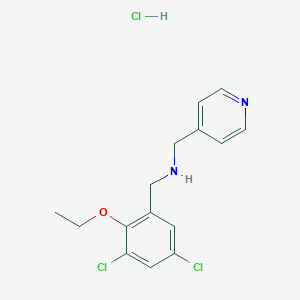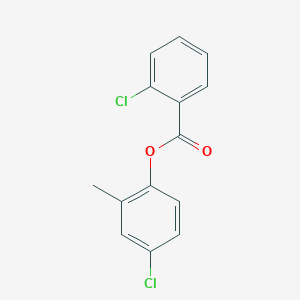
N-(5-乙基-1,3,4-噻二唑-2-基)丁酰胺
描述
Synthesis Analysis
The synthesis of thiadiazole derivatives involves various chemical reactions, often starting with precursor compounds that undergo transformations through reactions like nucleophilic substitution, cyclization, and functional group modifications. For instance, derivatives of thiadiazole, including those similar in structure to N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide, are synthesized through sequential transformations involving base-catalyzed reactions, electrophilic substitutions, and condensation reactions (Nazir et al., 2018; El-Emam et al., 2020).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including N-substituted compounds, is often characterized using techniques like X-ray crystallography, which reveals the orientation of functional groups and the overall 3D structure of the molecule. These analyses provide insights into the intermolecular interactions, such as hydrogen bonding and non-covalent interactions, that contribute to the compound's stability and reactivity (El-Emam et al., 2020).
Chemical Reactions and Properties
Thiadiazole compounds participate in various chemical reactions, including tautomerism, which influences their chemical properties and reactivity. Tautomerism, a form of isomerism where compounds can readily convert between structural isomers, affects the compounds' interactions and their biological activities (Li et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for applications in materials science (Wawrzycka-Gorczyca et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with various nucleophiles and electrophiles, stability under different conditions, and susceptibility to hydrolysis and oxidation, are key to designing and synthesizing new compounds with desired activities. The structure-activity relationships (SAR) derived from these studies inform the design of compounds with potential applications in pharmaceuticals and materials science (Pavlova et al., 2022).
科学研究应用
合成和抗菌应用
N-(5-乙基-1,3,4-噻二唑-2-基)丁酰胺一直是合成各种杂环化合物的目标化合物。例如,已经报道了包含嘧啶环的新吡唑、噻吩、噻唑和 1,3,4-噻二唑衍生物的合成,并且合成的产物中选定的例子显示出中等抗菌活性 (Farag, Kheder, & Mabkhot, 2009)。类似地,涉及 3-氧代-N-(吡啶 2-基)丁酰胺的简便合成导致产生具有中等抗菌活性的化合物 (Darwish, Kheder, & Farag, 2010)。
药理应用
在药理学研究中,设计、合成了一系列取代的 2-氨基-5-(1-(4-异丁基苯基)乙基)-1,3,4-噻二唑,并将其评估为抗炎和镇痛剂。还筛选了这些化合物的致溃疡活性,揭示了它们的药理特性 (Shkair et al., 2016)。
抗惊厥特性
N-(5-乙基-1,3,4-噻二唑-2-基)丁酰胺衍生物的抗惊厥潜力受到了广泛关注。一项研究重点关注一种有前途的抗惊厥药的质量控制方法的开发,展示了该物质的高抗惊厥活性,并建议将其用于进一步的临床前研究。这项工作涉及开发用于标准化目的的鉴定、杂质测定和定量测定的方法 (Sych et al., 2018)。
物理化学研究
还对 N-(5-乙基-1,3,4-噻二唑-2-基)-4-硝基苯甲酰胺等生物活性化合物的物理化学性质进行了研究。这包括对升华、溶解度、分配系数以及升华和转移的热力学函数的研究,提供了对该化合物物理和化学行为的全面理解 (Ol’khovich et al., 2017)。
抗癌特性
合成和评估新的噻唑和 1,3,4-噻二唑衍生物作为有效的抗癌剂一直是研究的一个重要领域。这些化合物对肝细胞癌 (HepG-2) 等细胞系表现出有希望的抗癌活性,表明这些化合物在癌症治疗中的潜力 (Gomha et al., 2017)。
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-3-5-6(12)9-8-11-10-7(4-2)13-8/h3-5H2,1-2H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIISPAWFRZNPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)
![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)
acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)
![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)
![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)